molecular formula C20H20ClN5O2S B2910470 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 886958-12-9

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2910470
CAS No.: 886958-12-9
M. Wt: 429.92
InChI Key: GFYGSZAQEVGXEV-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a triazine derivative featuring a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-chloro-2-methylphenyl group. Its molecular formula is C20H19ClN5O2S (estimated based on analogs in ), with a molecular weight of approximately 415.9 g/mol (exact data unavailable for this specific isomer).

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-12-6-8-14(9-7-12)10-17-19(28)26(22)20(25-24-17)29-11-18(27)23-16-5-3-4-15(21)13(16)2/h3-9H,10-11,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYGSZAQEVGXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as guanidine derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the triazine derivative with a thiol compound under suitable conditions, often using a base to facilitate the reaction.

    Acetamide Formation: The final step involves the acylation of the triazine-thioether intermediate with 3-chloro-2-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity, particularly due to the triazine ring and the acetamide group, makes it a candidate for drug discovery. It could be investigated for its antimicrobial, anticancer, or enzyme inhibitory properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The triazine ring could engage in hydrogen bonding or π-π interactions with biological targets, while the acetamide group might form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Structural and Functional Differences

Triazine Core Modifications: The primary compound features a 4-methylbenzyl group on the triazine core, which enhances lipophilicity and steric bulk compared to the methyl group in CAS 733004-64-3. The 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl scaffold is conserved across all analogs, suggesting shared electronic properties critical for hydrogen bonding or metal coordination.

Acetamide Substituents :

  • The N-(3-chloro-2-methylphenyl) group in the primary compound combines halogen (Cl) and alkyl (CH3) substituents, which may enhance binding to hydrophobic pockets in target proteins. In contrast:
  • CAS 733004-64-3 uses N-(4-isopropylphenyl) , increasing steric bulk and lipophilicity.
  • CAS 886964-04-1 employs N-(4-methoxyphenyl) , introducing a polar methoxy group that could improve solubility but reduce membrane permeability.

Physicochemical Implications :

  • Lipophilicity : The 4-methylbenzyl and 3-chloro-2-methylphenyl groups in the primary compound likely result in higher logP values compared to analogs with methoxy or isopropyl groups.
  • Metabolic Stability : Ethoxy and methoxy groups (CAS 886964-04-1) are prone to oxidative metabolism, whereas methyl and chloro substituents may confer greater stability.

Research Findings and Hypotheses

While direct pharmacological data for the primary compound are unavailable, inferences can be drawn from structural trends:

  • Toxicity : The 3-chloro-2-methylphenyl group could pose higher toxicity risks compared to the 4-methoxyphenyl analog due to halogen-mediated off-target effects.
  • Synthetic Accessibility : The 4-methylbenzyl substituent may complicate synthesis compared to simpler methyl or ethoxy groups, requiring advanced coupling reagents or protecting strategies.

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